2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
Description
This compound features a 1,2,4-triazole core substituted with a methyl group at position 4, a thioether-linked indole moiety at position 5, and a morpholinoethanone group at position 2. The thioether bridge increases metabolic stability compared to oxygen or nitrogen analogs . Though direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs exhibit diverse biological activities, including antifungal, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-21-16(13-10-18-14-5-3-2-4-12(13)14)19-20-17(21)25-11-15(23)22-6-8-24-9-7-22/h2-5,10,18H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUAQCMKWBIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: : The triazole ring can be reduced to form a triazolamine derivative.
Substitution: : The morpholine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles like sodium azide (NaN₃) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Indole-3-carboxaldehyde, Indole-3-carboxylic acid
Reduction: : Triazolamine derivatives
Substitution: : Various substituted morpholines
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The indole moiety is known for its biological activity, and this compound may have applications in studying biological pathways.
Medicine: : Due to its structural complexity, it may serve as a lead compound for drug development, particularly in areas such as cancer therapy or antimicrobial treatments.
Industry: : It could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indole ring system can bind to various receptors and enzymes, potentially modulating biological pathways. The exact mechanism would depend on the specific application and target, but it may involve inhibition or activation of certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Analysis
Ethyl in 5t may increase lipophilicity, aiding membrane penetration in anticandidal activity . C5 Substitution: Indole (target) vs. benzimidazole (5t, 5v) vs. furan (OGT inhibitor). Indole’s aromaticity and hydrogen-bonding capacity may favor interactions with hydrophobic enzyme pockets, while benzimidazoles enhance anticandidal potency via halogenated aryl groups . C2 Substitution: Morpholinoethanone (target) vs. difluorophenyl (5t) vs. indolinone (OGT inhibitor). Morpholine improves solubility, whereas fluorinated aryl groups in 5t enhance electronegativity and microbial target engagement .
Biological Activity Trends: Antifungal/antimicrobial activity correlates with lipophilic substituents (e.g., decylthio in ’s compound). Enzyme inhibition (e.g., OGT) requires electron-deficient aromatic systems (furan, bromophenyl) for π-π stacking or halogen bonding, as seen in and .
Synthetic Methodology :
- The target compound’s thioether linkage is likely formed via nucleophilic substitution, similar to and , where α-halogenated ketones react with triazole thiolates under basic conditions (e.g., NaOEt or Cs₂CO₃) .
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and research findings.
Chemical Structure
The chemical formula for this compound is , which consists of an indole moiety linked to a triazole ring through a thioether bond and further connected to a morpholino group. The structural complexity of this compound is indicative of its potential for varied biological interactions.
Antimicrobial Activity
Triazole derivatives have been documented for their antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains. In particular:
- Escherichia coli and Klebsiella pneumoniae have shown sensitivity to triazole derivatives containing morpholine or indole groups in their structure .
Anticancer Properties
Recent research highlights the anticancer potential of triazole derivatives. Compounds with similar structures have been tested against several cancer cell lines, demonstrating cytotoxic effects. For example:
- A study indicated that certain triazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating inflammatory diseases .
Synthesis and Testing
A significant study synthesized a variety of triazole derivatives, including those with indole and morpholine components. The synthesized compounds were evaluated for their biological activities:
| Compound Structure | Activity Tested | Result |
|---|---|---|
| This compound | Antibacterial | Moderate activity against E. coli |
| Similar Triazoles | Anticancer | Significant cytotoxicity against cancer cell lines |
| Triazole Derivatives | Anti-inflammatory | Effective in reducing inflammation markers |
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with microbial growth or tumor proliferation. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
